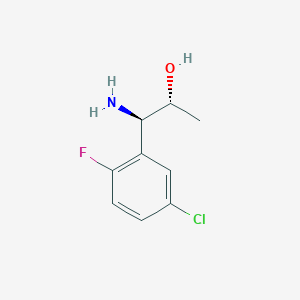

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a halogenated phenyl ring (5-chloro-2-fluorophenyl) attached to a propan-2-ol backbone. These analogs share the core (1R,2R)-amino-propan-2-ol structure but differ in substituent type (chloro vs. methyl) and position on the phenyl ring .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

InChI Key |

MDOYBGNXLACFGZ-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.

Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL may involve:

Large-Scale Reduction: Utilizing hydrogenation techniques with catalysts such as palladium on carbon.

Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate the enantiomers efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Sodium borohydride, Lithium aluminum hydride

Substitution: Acyl chlorides, Anhydrides

Major Products

Oxidation: Formation of ketones

Reduction: Formation of secondary amines

Substitution: Formation of amides and other derivatives

Scientific Research Applications

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.

Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The amino group can form hydrogen bonds, while the hydroxyl group can participate in polar interactions, facilitating the compound’s activity.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Structural Analogs

| Compound (Substituents) | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL | C₁₀H₁₄FNO | 1.134 ± 0.06 | 307.7 ± 37.0 | 12.44 ± 0.45 |

| (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL | C₁₀H₁₄FNO | - | - | - |

Biological Activity

(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- CAS Number : 1323966-28-4

Biological Activity Overview

The biological activity of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has been explored in various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, a study evaluating various pyrazole derivatives found that certain derivatives demonstrated excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . Although specific data for (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is limited, its structural analogs suggest potential efficacy against bacterial strains.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been assessed through various assays. For example, hemolytic activity tests showed low toxicity levels in derivatives with similar structures, with % lysis ranging from 3.23% to 15.22% compared to Triton X-100 . This suggests that (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL may also exhibit low cytotoxicity.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.